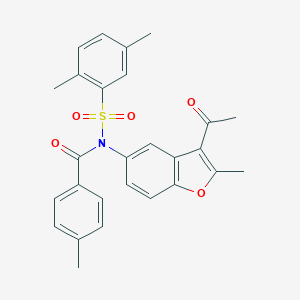

![molecular formula C26H22FNO4S B281547 N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor protein that is overexpressed in several types of cancer, including breast, gastric, and lung cancer. TAK-285 has been shown to inhibit the growth of HER2-positive cancer cells, making it a promising candidate for cancer therapy.

Wirkmechanismus

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide binds to the intracellular domain of HER2, preventing its activation and downstream signaling pathways. This leads to inhibition of cell proliferation and induction of apoptosis in HER2-positive cancer cells. This compound has also been shown to inhibit the activity of other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGFR), further enhancing its antitumor effects.

Biochemical and Physiological Effects

This compound has been shown to induce G1 cell cycle arrest and apoptosis in HER2-positive cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages as a research tool, including its high potency and selectivity for HER2. However, its low aqueous solubility and poor pharmacokinetic properties can make it challenging to work with in certain experimental settings. In addition, the high cost of this compound may limit its accessibility for some researchers.

Zukünftige Richtungen

Future research on N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide could focus on several areas, including:

1. Combination therapies: this compound has been shown to enhance the efficacy of other anticancer agents, and further studies could explore the potential of combination therapies with this compound and other targeted or cytotoxic agents.

2. Biomarker identification: The identification of biomarkers that predict response to this compound could help to personalize treatment and improve patient outcomes.

3. Optimization of pharmacokinetic properties: The development of analogs with improved aqueous solubility and pharmacokinetic properties could enhance the clinical utility of this compound.

4. Mechanistic studies: Further studies could explore the molecular mechanisms of this compound's antitumor effects, including its effects on downstream signaling pathways and the tumor microenvironment.

In conclusion, this compound is a promising small molecule inhibitor of HER2 that has demonstrated potent antitumor activity in preclinical and clinical studies. Further research on this compound could lead to the development of new therapies for HER2-positive cancer and improve our understanding of the molecular mechanisms of cancer progression and treatment.

Synthesemethoden

The synthesis of N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the formation of the dibenzo[b,d]furan core structure, the introduction of the sulfonyl and amide groups, and the final substitution of the fluorophenyl group. The overall yield of the synthesis is around 10%, making it a challenging process that requires careful optimization of reaction conditions and purification methods.

Wissenschaftliche Forschungsanwendungen

N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied in preclinical models of HER2-positive cancer, demonstrating potent antitumor activity in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with advanced HER2-positive breast cancer. These studies have shown promising results, with this compound exhibiting durable responses and manageable toxicity profiles.

Eigenschaften

Molekularformel |

C26H22FNO4S |

|---|---|

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

N-(4-fluorophenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |

InChI |

InChI=1S/C26H22FNO4S/c1-17-6-8-18(9-7-17)26(29)28(33(30,31)21-13-10-19(27)11-14-21)20-12-15-25-23(16-20)22-4-2-3-5-24(22)32-25/h6-16H,2-5H2,1H3 |

InChI-Schlüssel |

NBMSUOJZCXPPMX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)

![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)

![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)

![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)

![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)

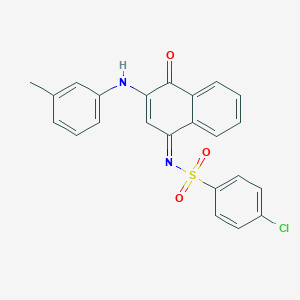

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)

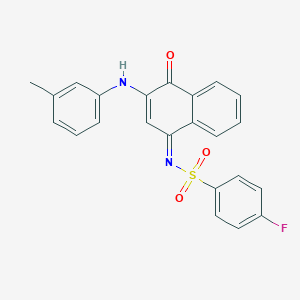

![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)

![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)

![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)